molecular formula C13H18O2 B13025492 1-(2-Methoxyphenyl)-3,3-dimethyl-2-butanone

1-(2-Methoxyphenyl)-3,3-dimethyl-2-butanone

Cat. No.: B13025492
M. Wt: 206.28 g/mol
InChI Key: VJVWYWYEEZTACV-UHFFFAOYSA-N
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Description

1-(2-Methoxylphenyl)-3,3-dimethylbutan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxylphenyl)-3,3-dimethylbutan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxybenzene with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxylphenyl)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(2-Methoxylphenyl)-3,3-dimethylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxylphenyl)-3,3-dimethylbutan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group and the ketone functionality play crucial roles in its binding affinity and specificity towards these targets. The exact molecular pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: This compound shares the methoxyphenyl moiety but differs in its core structure, which includes a piperazine ring.

    2-(4-Methoxyphenyl)-1H-benzo[d]imidazole: Another compound with a methoxyphenyl group, but with a benzimidazole core.

Uniqueness

1-(2-Methoxylphenyl)-3,3-dimethylbutan-2-one is unique due to its specific combination of a methoxy-substituted phenyl ring and a butanone structure. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3,3-dimethylbutan-2-one

InChI

InChI=1S/C13H18O2/c1-13(2,3)12(14)9-10-7-5-6-8-11(10)15-4/h5-8H,9H2,1-4H3

InChI Key

VJVWYWYEEZTACV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC1=CC=CC=C1OC

Origin of Product

United States

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